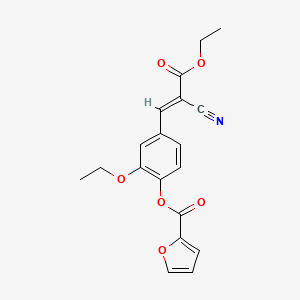![molecular formula C25H26N2O3 B3478318 N-(4-methylphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3478318.png)
N-(4-methylphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide
Overview
Description
N-(4-methylphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide typically involves multiple steps, including the formation of the benzamide core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzamide Core: This can be achieved through the reaction of 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, tosylates, and strong bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and molecular structure, which confer distinct chemical and biological properties. These properties may include enhanced stability, specific binding affinity, or unique reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-17(2)22-6-4-5-7-23(22)27-24(28)16-30-21-14-10-19(11-15-21)25(29)26-20-12-8-18(3)9-13-20/h4-15,17H,16H2,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVUSUASQASPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-methylphenyl)amino]carbonyl}phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3478235.png)

![2-(2-phenylethyl)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478244.png)
![2,2-diphenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478249.png)
![3,4,5-triethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3478262.png)
![Ethyl 2-[(5-bromopyridine-3-carbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B3478277.png)
![N-(4-chlorophenyl)-2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B3478280.png)
![4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B3478281.png)
![4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B3478291.png)
![N-(4-chlorophenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B3478301.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide](/img/structure/B3478307.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B3478315.png)
![N-cyclohexyl-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3478323.png)
![4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3478324.png)
